molecular formula C17H24N2O3Si B1521479 tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate CAS No. 1203499-24-4

tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

Cat. No.: B1521479
CAS No.: 1203499-24-4
M. Wt: 332.5 g/mol
InChI Key: BLJXYAVCSGBWNF-UHFFFAOYSA-N
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Description

tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate (CAS: 1203499-24-4) is a pyrido-oxazine derivative functionalized with a trimethylsilyl (TMS)-ethynyl group at the 5-position. This compound is primarily utilized in medicinal chemistry as a synthetic intermediate for cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) due to its ethynyl-TMS moiety, which enhances stability during synthesis .

Properties

IUPAC Name

tert-butyl 5-(2-trimethylsilylethynyl)-2,3-dihydropyrido[3,4-b][1,4]oxazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3Si/c1-17(2,3)22-16(20)19-10-11-21-15-13(8-12-23(4,5)6)18-9-7-14(15)19/h7,9H,10-11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJXYAVCSGBWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=CN=C2C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673651
Record name tert-Butyl 5-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203499-24-4
Record name 1,1-Dimethylethyl 2,3-dihydro-5-[2-(trimethylsilyl)ethynyl]-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203499-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-[(trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Identity

  • Name : tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
  • CAS Number : 1203499-24-4
  • Molecular Formula : C17H24N2O3Si
  • Molecular Weight : 332.47 g/mol

This compound belongs to a class of organosilicon reagents and is primarily used in research laboratories for synthetic applications rather than for medical or consumer purposes.

The biological activity of this compound is not extensively documented in the literature; however, its structural components suggest potential interactions with biological systems. The presence of the pyrido[3,4-b][1,4]oxazine moiety can indicate possible effects on neurotransmitter systems or enzyme inhibition pathways due to its heterocyclic nature.

In Vitro and In Vivo Studies

Research involving related compounds has typically focused on:

  • Cell Viability Assays : Evaluating the cytotoxicity of compounds on various cancer cell lines.
  • Animal Models : Testing for effects on behavior or physiological changes in models of neurological disorders.

Comparative Biological Activity of Related Compounds

Compound NameActivity TypeReference
Pyrido[3,4-b]quinolineAnticancer
4-(tert-butyl)phenylalanineNeuroactive
Trimethylsilyl derivativesEnzyme inhibition

Summary of Findings from Related Research

Study TypeFindings
In VitroDemonstrated inhibition of cell growth in human cancer cell lines.
In VivoShowed potential neuroprotective effects in rodent models.

Case Study 1: Anticancer Properties

A study investigating pyridine derivatives revealed that certain modifications could enhance the cytotoxicity against breast cancer cells. The introduction of silyl groups was noted to increase solubility and bioavailability, suggesting that this compound might exhibit similar properties.

Case Study 2: Neuroprotection

Research into neuroprotective agents has highlighted the role of pyridine derivatives in reducing oxidative stress and inflammation in neuronal cells. These findings may indicate a promising avenue for future studies on the neuroprotective potential of this compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrido-Oxazine Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituent Molecular Formula Molecular Weight Key Applications
tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate 1203499-24-4 5-(TMS-ethynyl) C₁₅H₂₄N₂O₃Si 332.44 Cross-coupling reactions; synthesis of bioactive heterocycles
tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate 1198426-57-1 5-iodo C₁₂H₁₅IN₂O₃ 362.16 Halogenation reactions; precursor for radioimaging probes
tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate 2168945-54-6 7-bromo C₁₂H₁₅BrN₂O₃ 315.17 Suzuki-Miyaura coupling; antiviral drug intermediates
tert-Butyl 6-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate 1214932-35-0 6-iodo C₁₂H₁₅IN₂O₃ 362.16 Palladium-catalyzed cross-coupling; kinase inhibitor synthesis

Stability and Commercial Availability

  • The TMS-ethynyl derivative is less stable under prolonged storage compared to halogenated analogs, as evidenced by its discontinuation by suppliers .
  • Bromo and iodo derivatives remain widely available (e.g., BLD Pharm Ltd. and AldrichCPR), reflecting their broader applicability in drug discovery .

Pharmacological Relevance

  • Pyrido-oxazine derivatives with halogen substituents are frequently used in kinase inhibitors and antiviral agents. For example, the 7-bromo analog (CAS 2168945-54-6) has been incorporated into pyrrolo[2,3-b]pyrazine scaffolds for oncology targets .

Research Findings and Data

Spectroscopic Data

  • IR spectra for brominated pyrido-oxazines (e.g., 5,7-dibromo analog) show characteristic peaks at 1694 cm⁻¹ (C=O) and 796 cm⁻¹ (C-Br), aligning with structural motifs shared across this class .

Preparation Methods

Typical Reaction Conditions

Parameter Details
Starting material 5-bromo- or 5-iodo-2,3-dihydro-1H-pyrido[3,4-b]oxazine-1-carboxylate tert-butyl ester
Coupling partner Trimethylsilylacetylene
Catalyst Pd(PPh3)2Cl2 or Pd(PPh3)4
Co-catalyst CuI
Base Triethylamine or diisopropylethylamine (DIPEA)
Solvent Tetrahydrofuran (THF), dimethylformamide (DMF), or 1,4-dioxane
Temperature 50–80 °C
Atmosphere Inert (N2 or Ar)
Reaction time Several hours (typically 4–16 h)

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the copper acetylide formed in situ, and reductive elimination to yield the desired alkynylated product.

Detailed Experimental Example

A representative synthesis reported for a closely related compound involves the following:

  • A solution of 5-bromo-2,3-dihydro-1H-pyrido[3,4-b]oxazine-1-carboxylate tert-butyl ester (1.0 equiv) and trimethylsilylacetylene (1.2 equiv) is prepared in dry 1,4-dioxane.
  • Pd(PPh3)4 (5 mol%) and CuI (5 mol%) are added under an inert atmosphere.
  • Triethylamine (2.0 equiv) is added as the base.
  • The mixture is stirred at 80 °C for 12 hours.
  • After cooling, the reaction mixture is filtered, concentrated, and purified by silica gel chromatography to afford tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b]oxazine-1-carboxylate in yields typically above 80%.

Alternative Synthetic Routes

While Sonogashira coupling is the predominant method, other strategies reported for related compounds include:

Summary of Key Reaction Parameters and Yields

Step Reagents/Catalysts Conditions Yield (%) Notes
Halogenation of pyridooxazine NBS or similar halogenating agent Room temp or mild heating 75–85 Prepares 5-bromo or 5-iodo intermediate
Sonogashira coupling Pd(PPh3)4, CuI, Et3N, TMS-acetylene 80 °C, inert atmosphere 80–90 Key step for installing TMS-ethynyl group
Purification Silica gel chromatography Hexane/ethyl acetate Affords pure product

Research Findings and Optimization Notes

  • Catalyst choice: Pd(PPh3)4 is preferred for its high activity and ease of handling; Pd(PPh3)2Cl2 can also be used but may require longer reaction times.
  • Base selection: Triethylamine is commonly used; DIPEA offers similar results with less odor.
  • Solvent effects: 1,4-Dioxane and THF provide good solubility and reaction rates; DMF can be used but complicates purification.
  • Temperature: Elevated temperatures (70–80 °C) improve coupling efficiency but must be balanced against potential decomposition.
  • Protecting group stability: The trimethylsilyl group protects the alkyne during further synthetic steps and can be removed under mild fluoride ion conditions when needed.

Q & A

Q. What are common synthetic routes for preparing tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate?

The compound is typically synthesized via Sonogashira cross-coupling between a halogenated pyrido-oxazine precursor and trimethylsilyl acetylene. The tert-butyl carboxylate group is introduced early using Boc-protection strategies to stabilize the heterocyclic core during subsequent reactions. Key steps include:

  • Protection : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, DCM) to install the tert-butyl carbamate .
  • Coupling : Employ Pd(PPh₃)₂Cl₂/CuI catalysis with trimethylsilyl acetylene in THF/triethylamine to introduce the ethynyl group .
  • Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Q. What spectroscopic methods are used to characterize this compound?

  • ¹H/¹³C NMR :
    • tert-Butyl group: Singlet at δ ~1.4 ppm (¹H); δ ~28 ppm (quaternary C) and ~80 ppm (carbamate carbonyl C) in ¹³C NMR .
    • Trimethylsilyl (TMS) ethynyl: δ ~0.2 ppm (¹H, s); δ ~0–5 ppm (¹³C, Si(CH₃)₃) and ~95–105 ppm (alkynyl C) .
  • IR : Alkyne C≡C stretch at ~2100–2260 cm⁻¹; carbamate C=O at ~1680–1720 cm⁻¹ .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .

Q. How should this compound be purified to minimize decomposition?

  • Use flash chromatography with silica gel and a hexane/EtOAc gradient (e.g., 8:2 to 6:4) to separate polar byproducts.
  • Avoid prolonged exposure to moisture or acidic conditions, as the TMS group is hydrolytically sensitive .
  • Store purified compound under argon at –20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., split signals) be resolved?

Split signals in NMR may arise from rotameric equilibria due to restricted rotation around the carbamate N–C bond or TMS-ethynyl steric effects. Mitigation strategies:

  • Acquire variable-temperature NMR (VT-NMR) in DMSO-d₆ or CDCl₃ (e.g., –40°C to 60°C) to coalesce rotamers .
  • Use 2D NMR (HSQC, HMBC) to assign overlapping signals and confirm connectivity .
  • Compare with analogs lacking the TMS group to isolate steric contributions .

Q. How can reaction conditions be optimized to minimize byproduct formation during Sonogashira coupling?

  • Catalyst screening : Test PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ with ligands (XPhos, SPhos) to enhance selectivity .
  • Solvent optimization : Replace THF with DMF or toluene for improved solubility of aromatic intermediates.
  • Additive use : Include 1–2 equiv. of TBAB (tetrabutylammonium bromide) to stabilize Pd intermediates and reduce homocoupling .
  • Monitor reaction progress via LC-MS to terminate at ~85–90% conversion, minimizing over-reaction .

Q. How can derivatives be designed to study structure-activity relationships (SAR)?

  • Functional group replacement :
    • Substitute TMS-ethynyl with terminal alkynes (e.g., desilylate with TBAF) for click chemistry .
    • Replace tert-butyl carbamate with alternative protecting groups (e.g., Fmoc, Alloc) to modulate stability .
  • Cross-coupling : Introduce boronate esters (e.g., via Suzuki-Miyaura coupling) for diversification at the pyrido-oxazine core .
  • Biological testing : Screen derivatives against kinase targets (e.g., CDK or MAPK families) using SPR (surface plasmon resonance) for binding kinetics .

Q. How should stability issues during long-term storage be addressed?

  • Lyophilization : Freeze-dry the compound in tert-butanol/water (1:1) to form a stable amorphous solid .
  • Inert atmosphere : Store under argon with molecular sieves (3Å) to absorb residual moisture .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC-UV .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate

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